ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including difluoromethyl, trifluoromethyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the difluoromethyl and trifluoromethyl groups. The difluoromethylation process typically involves radical intermediates and specific reagents designed to introduce the difluoromethyl group into heterocycles . The trifluoromethylation process also relies on radical intermediates and has been extensively studied for its importance in pharmaceuticals and agrochemicals .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used in the study of radical difluoromethylation and trifluoromethylation processes, which are important for developing new synthetic methodologies
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may offer therapeutic benefits, making it a subject of interest in medicinal chemistry.
Industry: Its application in the development of new materials and agrochemicals is also being explored.
Mechanism of Action
The mechanism of action of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and are studied for their biological and synthetic value.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both difluoromethyl and trifluoromethyl groups within the same molecule
Properties
Molecular Formula |
C18H19F5N4O3S |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-ethylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19F5N4O3S/c1-3-26(17-24-14(18(21,22)23)13(31-17)16(29)30-4-2)11(28)8-27-10-7-5-6-9(10)12(25-27)15(19)20/h15H,3-8H2,1-2H3 |
InChI Key |
SQGXTMKXANXNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F |
Origin of Product |
United States |
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